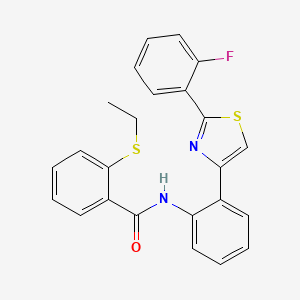

2-(ethylthio)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

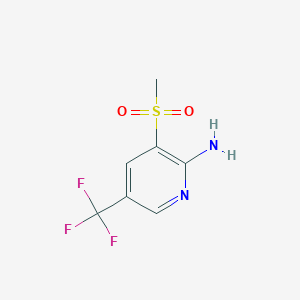

The compound “2-(ethylthio)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzamide” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound, and a benzamide group, which is a type of amide. The presence of a fluorophenyl group indicates that there is a phenyl ring with a fluorine atom attached .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions occur. The thiazole ring, benzamide group, and fluorophenyl group could each participate in different types of reactions .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Compounds structurally related to 2-(ethylthio)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzamide have been synthesized and evaluated for their anticancer properties. For instance, a series of substituted benzamides, including thiazole derivatives, demonstrated moderate to excellent anticancer activity against various cancer cell lines, such as breast, lung, colon, and ovarian cancer. These compounds showed higher activities compared to the reference drug, etoposide, in some cases (Ravinaik et al., 2021).

Antiparasitic Activity

Another research area for these compounds is their potential antiparasitic activity. A study on thiazol-2-ethylamines derivatives, including benzamide analogs, revealed significant activity against Trypanosoma brucei rhodesiense, the causative agent of human African trypanosomiasis. While none of the tested compounds cured mice infected with the parasite, several showed temporary reductions in parasitemia (Patrick et al., 2016).

Fluorescent Sensors

Compounds incorporating benzimidazole and benzothiazole units have been designed as fluorescent sensors for metal ions such as Al3+ and Zn2+. These sensors exhibit large Stokes shifts, good sensitivity, and selectivity, making them suitable for detecting specific analytes. The binding mechanisms and photophysical properties of these sensors have been thoroughly investigated, highlighting their potential in analytical chemistry (Suman et al., 2019).

Antituberculosis Agents

Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. Among the synthesized compounds, specific derivatives demonstrated promising antituberculosis activity along with a favorable safety profile (Jeankumar et al., 2013).

Dye-Sensitized Solar Cells

In the field of renewable energy, novel coumarin sensitizers based on 2-(thiophen-2-yl)thiazole π-bridge have been developed for dye-sensitized solar cells (DSSCs). These sensitizers exhibit improved light-harvesting capabilities and photovoltaic performance, demonstrating the potential of thiazole derivatives in enhancing the efficiency of DSSCs (Han et al., 2015).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-ethylsulfanyl-N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19FN2OS2/c1-2-29-22-14-8-5-11-18(22)23(28)26-20-13-7-4-10-17(20)21-15-30-24(27-21)16-9-3-6-12-19(16)25/h3-15H,2H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZTKRHSUDCNZIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=CSC(=N3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19FN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-methyl 2-cyano-3-(2-(2,4-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2853448.png)

![2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2853453.png)

![(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}[(2-nitrophenyl)methoxy]amine](/img/structure/B2853461.png)

![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2853468.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2853470.png)